3-Phenyl-1,2-oxazole-5-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI Key |
YMXGCHKPHMPTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Phenyl 1,2 Oxazole 5 Sulfonamide and Its Analogues
Classical and Established Synthetic Routes to the 1,2-Oxazole-5-sulfonamide Core
The traditional synthesis of the 1,2-oxazole-5-sulfonamide scaffold is a two-pronged approach, focusing first on the formation of the heterocyclic ring and then on the installation of the sulfonamide moiety.
Cyclocondensation Reactions for Oxazole (B20620) Ring Formation
The cornerstone of 1,2-oxazole synthesis lies in cyclocondensation reactions, with the 1,3-dipolar cycloaddition of nitrile oxides and alkynes being a primary and highly effective method. nih.govnih.gov This reaction allows for the regioselective formation of the isoxazole (B147169) ring.
A common strategy to generate the 3-phenyl-1,2-oxazole core involves the in-situ generation of benzonitrile (B105546) oxide from a suitable precursor, such as benzaldoxime, followed by its reaction with an appropriate alkyne. For instance, the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632) hydrochloride can produce benzaldoxime, which is then oxidized to benzonitrile oxide. This highly reactive intermediate readily undergoes a [3+2] cycloaddition with a terminal alkyne. To obtain the desired 5-substituted pattern, an alkyne bearing a group that can be further converted to a sulfonamide, or a precursor thereof, is utilized.
Another established method for constructing the isoxazole ring is the reaction of a β-diketone or a related three-carbon component with hydroxylamine. ijpcsonline.com This approach offers an alternative pathway to the isoxazole core, where the substitution pattern can be controlled by the choice of the starting dicarbonyl compound.
Strategies for Introduction of the Sulfonamide Group
The sulfonamide group is typically introduced by reacting a sulfonyl chloride with a primary or secondary amine. nih.govekb.eg In the context of 3-Phenyl-1,2-oxazole-5-sulfonamide synthesis, this involves the preparation of the key intermediate, 3-phenyl-1,2-oxazole-5-sulfonyl chloride. uni.lu
This sulfonyl chloride can be synthesized by the chlorosulfonation of a pre-formed 3-phenyl-1,2-oxazole. The reaction of 3-phenyl-1,2-oxazole with chlorosulfonic acid can yield the desired sulfonyl chloride. mdpi.com Subsequently, the treatment of 3-phenyl-1,2-oxazole-5-sulfonyl chloride with ammonia (B1221849) or a primary amine furnishes the target this compound.
An alternative approach involves the use of N-silylamines in reaction with sulfonyl chlorides, which can proceed in high yields. nih.gov This method offers a potentially milder alternative for the sulfonamide formation step. The synthesis of sulfonyl chlorides themselves can be achieved through the oxidative chlorination of thiols or their derivatives using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Reference |
| 3-Phenyl-1,2-oxazole | Chlorosulfonic acid | 3-Phenyl-1,2-oxazole-5-sulfonyl chloride | mdpi.com |
| 3-Phenyl-1,2-oxazole-5-sulfonyl chloride | Ammonia | This compound | google.com |
| Thiol derivative | H₂O₂/SOCl₂ | Sulfonyl chloride | organic-chemistry.org |
| Sulfonyl chloride | N-Silylamine | Sulfonamide | nih.gov |
This table summarizes key reactions for the introduction of the sulfonamide group.
Modern Approaches in the Synthesis of this compound Derivatives
Contemporary synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound and its analogs, often providing advantages in terms of efficiency, selectivity, and scalability.
Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed Coupling Reactions)
Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of heterocyclic compounds. While direct catalyst-mediated C-H sulfonamidation of a pre-formed 3-phenyl-1,2-oxazole ring is an area of ongoing research, related metal-catalyzed reactions offer significant potential.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenyl group at the 3-position of the oxazole ring. nih.gov Copper-catalyzed reactions are also prominent in the synthesis of sulfonamides. A direct, single-step synthesis of sulfonamides has been reported using a Cu(II) catalyst to combine (hetero)aryl boronic acids, amines, and sulfur dioxide. nih.gov This three-component approach could potentially be adapted for the synthesis of this compound.
Rhodium-catalyzed reactions have been utilized in the synthesis of N-acylamidines from N-sulfonyl-1,2,3-triazoles, showcasing the utility of rhodium carbenes in C-N bond formation. google.com Iridium(III) complexes have also been developed for enantioselective C-H functionalization, which could pave the way for stereoselective synthesis of chiral derivatives. rsc.org Direct sulfonamidation of aromatic C-H bonds with sulfonyl azides has been achieved using various catalysts, including those based on rhodium, ruthenium, and copper, offering a more atom-economical approach compared to traditional methods. nih.gov
| Catalyst Type | Reaction Type | Application | Reference |
| Palladium | Cross-coupling (e.g., Suzuki) | Introduction of phenyl group | nih.gov |
| Copper | Three-component sulfonamide synthesis | Direct formation of sulfonamide | nih.gov |
| Rhodium | C-N bond formation | Synthesis of related nitrogen-containing heterocycles | google.com |
| Iridium | C-H functionalization | Potential for stereoselective synthesis | rsc.org |
| Ruthenium/Copper | C-H sulfonamidation | Direct introduction of sulfonamide group | nih.gov |
This table highlights various metal catalysts and their potential applications in the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable technique in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technology can be effectively applied to several steps in the synthesis of this compound.
The cyclocondensation reaction to form the isoxazole ring can be accelerated under microwave conditions. For example, the synthesis of substituted isoxazoles from chalcones and hydroxylamine hydrochloride has been shown to be much faster with microwave heating. pensoft.net Similarly, the synthesis of sulfonamides can be efficiently carried out using microwave assistance. A notable example is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which avoids the need to isolate the often-sensitive sulfonyl chloride intermediates. organic-chemistry.org The synthesis of various heterocyclic sulfonamides, including those based on the 1,2,4-triazole (B32235) ring system, has also been successfully achieved using microwave technology. pensoft.net
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Advantage | Reference |
| Isoxazole ring formation | Hours | Minutes | Faster reaction, higher yield | pensoft.net |
| Sulfonamide formation from sulfonic acid | - | Minutes | Avoids isolation of sulfonyl chloride | organic-chemistry.org |
This table compares conventional and microwave-assisted synthesis for key reaction steps.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the scalable synthesis of chemical compounds. This technology allows for precise control over reaction parameters, enhanced safety for highly exothermic or hazardous reactions, and the potential for automated, continuous production.
The synthesis of isoxazoles is well-suited for flow chemistry. For instance, a continuous flow process for the conversion of isoxazoles into their oxazole counterparts via a photochemical transposition reaction has been developed, demonstrating the potential for rapid and mild synthesis of related heterocycles. acs.org More directly relevant, a multistep flow process for the synthesis of trisubstituted isoxazoles, involving oximation, chlorination, and cycloaddition, has been successfully demonstrated. researchgate.net This approach highlights the potential for telescoping multiple reaction steps into a single, continuous operation, which is highly desirable for industrial-scale production.
While specific applications of flow chemistry for the end-to-end synthesis of this compound are still emerging, the successful implementation of this technology for the synthesis of the core isoxazole ring suggests that a fully continuous and scalable process is a feasible and attractive goal for future development. rsc.org
Functionalization and Derivatization Strategies
The isoxazole ring system is a valuable intermediate in organic synthesis, in part because its weak nitrogen-oxygen bond and aromatic character facilitate modifications to its structure. nih.gov The ability to introduce a wide array of substituents onto the core structure allows for the fine-tuning of a compound's properties. nih.gov Methodologies for late-stage functionalization, in particular, have become powerful tools for creating molecular diversity from a common precursor. researchgate.net
The phenyl ring at the 3-position of the oxazole core presents a key site for modification through aromatic substitution reactions. The nature of these reactions is heavily influenced by the electronic properties of the attached 1,2-oxazole-5-sulfonamide substituent.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity of the reaction. libretexts.org The 1,2-oxazole ring, along with the sulfonamide group at its 5-position, acts as an electron-withdrawing group. This deactivates the phenyl ring towards electrophilic attack, making the reaction slower than with benzene itself. libretexts.org Consequently, these deactivating groups direct incoming electrophiles primarily to the meta position. libretexts.orgmsu.edu
Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions, although harsher conditions may be required due to the deactivated nature of the ring. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, two primary conditions must be met: the aromatic ring must be electron-poor, and it must possess a good leaving group (typically a halide). libretexts.org The presence of the deactivating 1,2-oxazole-5-sulfonamide group makes the phenyl ring electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
If the starting material contains a halogen atom on the phenyl ring, a wide variety of nucleophiles can be introduced. The electron-withdrawing substituent stabilizes the negatively charged intermediate (Meisenheimer complex), particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This strategy is highly effective for creating diverse analogues by displacing a halide with various amines, alkoxides, or thiolates.
| Reaction Type | Reagent | Typical Position of Substitution | Resulting Substituent |
|---|---|---|---|
| Nitration (SEAr) | HNO₃/H₂SO₄ | meta | -NO₂ |
| Halogenation (SEAr) | Br₂/FeBr₃ | meta | -Br |
| Alkylation (SEAr) | R-Cl/AlCl₃ | meta | -R (Alkyl group) |
| Nucleophilic Substitution (SNAr) of a para-Chloro derivative | CH₃ONa | para | -OCH₃ |
| Nucleophilic Substitution (SNAr) of a para-Fluoro derivative | R₂NH | para | -NR₂ |
The sulfonamide group (-SO₂NH₂) is a critical pharmacophore that can be readily modified to generate extensive libraries of derivatives. researchgate.net A common and effective strategy involves the initial synthesis of a sulfonyl chloride intermediate, which can then be reacted with a diverse panel of amines or anilines. nih.gov
For instance, a synthetic route can be designed where the 3-phenyl-1,2-oxazole core is first treated with chlorosulfonic acid to generate 3-phenyl-1,2-oxazole-5-sulfonyl chloride. nih.govacs.org This highly reactive intermediate serves as a pivotal building block. The subsequent reaction with various primary or secondary amines, often in the presence of a base like pyridine (B92270), yields the desired N-substituted sulfonamides. nih.govacs.org This approach allows for the systematic introduction of different alkyl, aryl, and heterocyclic moieties at the sulfonamide nitrogen, enabling a thorough exploration of the structure-activity relationship. nih.gov Research has shown that introducing halogenated or alkyl-substituted anilines can lead to potent biological activity. acs.org
| Reactant Amine | Resulting Sulfonamide Moiety | Reference |
|---|---|---|
| Aniline | -SO₂NH-Ph | nih.gov |
| 2-Chloro-5-methylaniline | -SO₂NH-(2-Cl, 5-Me-C₆H₃) | acs.org |
| 1-Naphthylamine | -SO₂NH-(1-Naphthyl) | acs.org |
| Cyclohexylamine | -SO₂NH-Cyclohexyl | biointerfaceresearch.com |
| Piperidine | -SO₂N(CH₂)₅ | nih.gov |
Achieving structural diversity on the oxazole ring itself is fundamental to exploring the chemical space around the this compound scaffold. nih.govnih.gov Modifications can be targeted at the C3, C4, and C5 positions, often by employing different starting materials during the core ring synthesis or through post-synthesis functionalization. nih.govnih.gov
The most common method for synthesizing 1,2-oxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov
Position 3: The substituent at the C3 position is determined by the choice of the nitrile oxide (R-C≡N⁺-O⁻). By varying the 'R' group (e.g., using different aryl or alkyl nitrile oxides), a wide range of C3-substituted analogues can be prepared.
Positions 4 and 5: The substituents at the C4 and C5 positions are derived from the alkyne component. Using terminal alkynes leads to substitution at C5, while internal alkynes provide di-substituted products at C4 and C5.
Late-stage functionalization offers another powerful route. For example, an efficient protocol for the functionalization of the isoxazole ring at the C5 position involves the nucleophilic aromatic substitution of a nitro group (SNAr). rsc.org A 5-nitroisoxazole can react with various nucleophiles to introduce diverse functionalities, a strategy that could be adapted to precursors of this compound. rsc.org Furthermore, ring transformation reactions, such as treating isoxazoles with enamines to yield substituted pyridines, highlight the utility of the isoxazole ring as a synthetic intermediate for scaffold hopping. nsf.gov
| Target Position | Strategy | Reagents/Method | Outcome | Reference |
|---|---|---|---|---|
| C3 | [3+2] Cycloaddition | Varying the Nitrile Oxide (e.g., Ar-CNO) | Introduces different aryl/alkyl groups at C3 | nih.gov |
| C4 and C5 | [3+2] Cycloaddition | Varying the Alkyne (R-C≡C-R') | Introduces different groups at C4 and C5 | nih.gov |
| C5 | SNAr Reaction | Reaction of 5-nitroisoxazoles with nucleophiles (e.g., R-OH, R-SH) | Direct functionalization at C5 | rsc.org |
| C4 | Cross-Coupling | Cross-coupling of isoxazolylsilanols with aryl iodides | Introduction of aryl groups at C4 | nih.gov |
| Ring System | Ring Transformation | Reaction with enamines in presence of TiCl₄(THF)₂ | Conversion of isoxazole core to pyridine core | nsf.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Phenyl 1,2 Oxazole 5 Sulfonamide
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide involves the construction of the 1,2-oxazole ring, a process that can be achieved through several synthetic strategies. The most common methods involve the reaction of a three-carbon component with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govclockss.org
A plausible synthetic route starts from the condensation of a 1,3-dicarbonyl compound with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. nih.gov This intermediate then reacts with hydroxylamine hydrochloride to yield the 1,2-oxazole ring. nih.gov The sulfonamide group can be introduced by reacting the corresponding oxazole (B20620) amine with a sulfonyl chloride or by converting a suitable functional group on the oxazole ring into a sulfonamide. nih.gov
Transition State Analysis in Key Cyclization Steps
The formation of the 1,2-oxazole ring from a β-enamino ketoester and hydroxylamine proceeds through a series of intermediates and transition states. Computational studies on similar systems suggest that the reaction is initiated by the nucleophilic attack of hydroxylamine on the enaminone. nih.gov This is followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization.
The key cyclization step involves the formation of a five-membered ring. The transition state for this step is characterized by a specific geometry where the reacting atoms are in close proximity. Computational analysis of the intramolecular oxa-Michael addition, a related cyclization reaction, reveals that the nature of the catalysis (acidic or basic) can significantly influence the transition state geometry, leading to different stereochemical outcomes. rsc.org Under acidic conditions, a late transition state is often observed, whereas under basic conditions, an early transition state is more likely. rsc.org
For the [4+2]-cycloaddition of singlet oxygen to oxazole rings, computational results indicate a low-lying transition state leading to the formation of a 6-membered endoperoxide intermediate. nih.gov The subsequent cleavage of this intermediate also proceeds through defined transition states. nih.gov
Role of Intermediates in Compound Formation
The formation of this compound involves several key intermediates. In the synthesis from a β-enamino ketoester, intermediate A is formed from the initial reaction with hydroxylamine. nih.gov This intermediate then loses a molecule of dimethylamine to form intermediate B, which subsequently cyclizes to intermediate C before dehydration to the final 1,2-oxazole product. nih.gov Alternatively, the initial nucleophilic attack can occur at the carbonyl carbon, leading to intermediate D. nih.gov
In the synthesis of substituted oxazoles from N-propargylamides, (E)-5-iodomethylene-2-oxazolines are formed as key intermediates. rsc.org These can be further converted to various oxazole derivatives. The synthesis of 1,3-oxazole sulfonamides has been reported to proceed through a pivotal benzenesulfonyl chloride intermediate, which is then reacted with an amine to form the final sulfonamide linkage. acs.org
Stability and Degradation Pathways of the 1,2-Oxazole-5-sulfonamide Nucleus
The stability of the 1,2-oxazole-5-sulfonamide nucleus is a critical factor in its persistence and potential environmental fate. Both the 1,2-oxazole ring and the sulfonamide group can undergo degradation under specific conditions.
Hydrolytic Stability Studies in Various Media
The hydrolytic stability of sulfonamide isoxazole (B147169) derivatives has been investigated in aqueous solutions. Generally, sulfonamides are relatively stable to hydrolysis under neutral and alkaline conditions. However, under acidic conditions, the degradation rate can increase significantly. The pH-rate profile for the degradation of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, an isoxazole derivative, showed a linear relationship with a slope of -1 in acidic pH, becoming pH-independent between pH 3.50 and 7.50. biointerfaceresearch.com This suggests that the degradation is subject to specific acid catalysis. biointerfaceresearch.com
The hydrolysis of another isoxazole derivative, 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine, was found to follow consecutive first-order kinetics in acidic and neutral pH. nih.gov The degradation products identified indicate cleavage of the molecule. nih.gov
Table 1: Hydrolytic Degradation of Isoxazole Derivatives
| Compound | pH Range | Temperature (°C) | Key Findings |
| 2-(4-methyl-5-isoxazolylamine)-N-(4-methyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine | 1.75 - 12.85 | 70 | Follows consecutive first-order kinetics in acidic and neutral pH. nih.gov |
| N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone | 0.65 - 7.50 | 35 | Degradation follows pseudo-first-order kinetics. biointerfaceresearch.com |
This table summarizes findings from studies on related isoxazole derivatives to infer the potential hydrolytic behavior of this compound.
Photolytic Degradation Mechanisms and Photostability
The photolytic degradation of sulfonamides is an important process affecting their environmental persistence. Studies on various sulfonamides have shown that photodegradation can proceed through direct and indirect photolysis. The primary pathways for the photodegradation of sulfonamides and their metabolites involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). researchgate.net
For instance, the photolysis of sulfamethoxazole, a related sulfonamide, does not primarily involve the elimination of SO2. researchgate.net The photodegradation of 2-phenylbenzimidazole-5-sulfonic acid, a compound with a similar phenyl-heterocycle-sulfonic acid structure, proceeds through direct photolysis involving desulfonation and cleavage of the benzimidazole (B57391) ring. nih.gov These reactions are likely initiated by the excited triplet state and the radical cation of the molecule. nih.gov Indirect photolysis mediated by hydroxyl radicals (HO•) can also occur but is generally less significant in natural sunlit waters. nih.gov
Table 2: Photodegradation Pathways of Related Sulfonamides
| Compound | Irradiation Source | Key Degradation Pathways |
| Sulfamethazine, Sulfadiazine, Sulfamethoxazole | Simulated Sunlight | Cleavage of sulfonamide bond, SO2 extrusion. researchgate.net |
| 2-Phenylbenzimidazole-5-sulfonic acid | Artificial Solar Irradiation | Desulfonation, benzimidazole ring cleavage. nih.gov |
This table illustrates common photodegradation pathways for sulfonamides that may be relevant to this compound.
Chemical Interactions with Probes and Reagents
The 1,2-oxazole ring in this compound is a weak base and can be protonated by strong acids. wikipedia.org The ring can also undergo electrophilic substitution, typically at the C5 position, especially when activated by electron-donating groups. wikipedia.org Nucleophilic attack is less common but can occur at the C2 position if the ring is substituted with electron-withdrawing groups. wikipedia.org However, nucleophilic attack often leads to ring cleavage. wikipedia.org
The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. wikipedia.org This reactivity allows for the synthesis of various other heterocyclic systems.
The sulfonamide group can interact with reactive oxygen species (ROS). Studies on sulfacetamide (B1682645) have shown that while direct reaction with superoxide (B77818) radicals is thermodynamically unfavorable, sulfonamides can stimulate ROS formation upon glycation of proteins like human carbonic anhydrase II. researchgate.netnih.gov This suggests a potential for interaction with biological systems under specific conditions.
Fluorescent probes have been developed based on oxadiazole structures, which are related to oxazoles. For example, a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe exhibits colorimetric and fluorescence responses to changes in pH. mdpi.com Another study described azaheterocycle-based bolas with oxadiazole cores as fluorescent "turn-off" probes for detecting nitro-explosives and mercury ions. mdpi.com These examples suggest that the this compound core could potentially be functionalized to create chemical probes.
Theoretical and Computational Chemistry Approaches in 3 Phenyl 1,2 Oxazole 5 Sulfonamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of computational studies on 3-Phenyl-1,2-oxazole-5-sulfonamide, providing a detailed picture of its electronic landscape and predicting its chemical behavior. These methods solve the Schrödinger equation for the molecule, yielding information about electron distribution, molecular orbital energies, and various reactivity descriptors.
Density Functional Theory (DFT) Studies on Molecular Orbitals
Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic properties of oxazole (B20620) derivatives. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to understanding molecular systems.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity.
For compounds related to this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. irjweb.com From the HOMO and LUMO energies, several reactivity indices can be calculated:
Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).
Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These indices provide a quantitative basis for comparing the reactivity of different derivatives and for understanding their interactions with biological targets. nih.gov
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the relative orientations of the phenyl ring, the oxazole ring, and the sulfonamide group are of particular interest.
Molecular Dynamics Simulations for Solvent Effects and Flexibility
While quantum chemical calculations often model molecules in the gas phase, biological processes occur in an aqueous environment. Molecular dynamics (MD) simulations provide a way to study the behavior of this compound in the presence of solvent molecules, typically water.
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the investigation of:
Solvent Effects: How the presence of water molecules influences the conformation and electronic properties of the solute.
Molecular Flexibility: The dynamic fluctuations and conformational changes that the molecule undergoes in solution.
These simulations provide a more realistic picture of the molecule's behavior in a biological context and can reveal important aspects of its interactions with its environment. acu.edu.in
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models based on Molecular Descriptors
The core of QSAR modeling involves the calculation of a wide range of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area).
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric and electronic fields).
Interpretation of Descriptors for Mechanistic Insights
In the computational analysis of this compound, a variety of molecular descriptors would be calculated to provide insights into its chemical behavior and potential biological activity. These descriptors, derived from the molecule's calculated electronic structure, offer a quantitative understanding of its properties.
Quantum Chemical Descriptors: Key descriptors obtained from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Other important descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Global Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity to accept electrons.
Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
The distribution of electrostatic potential on the molecular surface, often visualized through a Molecular Electrostatic Potential (MEP) map, would highlight regions prone to electrophilic and nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the sulfonamide and oxazole groups are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophilic species.
Topological and Steric Descriptors: These descriptors relate to the molecule's size, shape, and connectivity. Parameters such as molecular weight, surface area (e.g., van der Waals surface area, solvent-accessible surface area), and molar volume are used to understand steric effects that can influence how the molecule fits into a biological target's active site.
By analyzing these descriptors, researchers can hypothesize about the reaction mechanisms and the types of interactions that govern the compound's activity. For instance, a high electrophilicity index might suggest that the compound could interact with biological nucleophiles.
Table 4.4.2: Theoretical Molecular Descriptors for a Hypothetical Analysis of this compound
| Descriptor Category | Descriptor Name | Hypothetical Interpretation for Mechanistic Insight |
| Quantum Chemical | HOMO Energy | Indicates potential for electron donation in reactions. |
| LUMO Energy | Suggests susceptibility to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | Provides insight into the overall polarity and solubility. | |
| MEP | Identifies sites for non-covalent interactions. | |
| Topological | Molecular Surface Area | Influences the strength of van der Waals interactions. |
| Molar Volume | Relates to the steric fit within a receptor pocket. |
In Silico Binding Affinity Studies (e.g., Molecular Docking with Model Proteins)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This method provides valuable information on the binding mode, binding affinity (often expressed as a docking score), and the specific interactions that stabilize the ligand-protein complex.
For a compound like this compound, which contains a sulfonamide group—a common feature in many enzyme inhibitors—molecular docking studies would likely be performed against relevant biological targets. For example, based on the activities of other sulfonamides, potential targets could include carbonic anhydrases, cyclooxygenases (COX), or various kinases.
The docking process involves:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand is placed into the active site of the protein, and various conformations and orientations are sampled.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is then analyzed to identify key interactions.
In a hypothetical docking study of this compound with a model protein, the analysis would focus on:
Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (from the -NH2) and acceptor (from the -SO2 oxygens). The oxazole ring also contains potential hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring is expected to form hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Interactions: General attractive or repulsive forces between the ligand and the protein.
The results of these studies can guide the rational design of more potent and selective analogs by suggesting chemical modifications that could enhance binding affinity. For example, if a particular region of the ligand is not making favorable contacts, it could be modified to better complement the protein's active site.
Table 4.5.1: Hypothetical Molecular Docking Results for this compound with a Model Protein
| Parameter | Result | Interpretation |
| Docking Score | e.g., -8.5 kcal/mol | A quantitative estimate of binding affinity. |
| Key Interacting Residues | e.g., Arg120, His94, Phe518 | Specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The nature of the forces stabilizing the complex. |
| Predicted Binding Pose | 3D coordinates | The most likely orientation of the ligand in the active site. |
It is important to note that while molecular docking is a powerful tool, its predictions are theoretical and require experimental validation, for instance, through in vitro binding assays.
Molecular Interactions and Biological Target Identification of 3 Phenyl 1,2 Oxazole 5 Sulfonamide in Vitro and Pre Clinical Mechanistic Studies
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isozymes, Tubulin Polymerization, Dihydropteroate (B1496061) Synthase)
While specific studies singling out 3-Phenyl-1,2-oxazole-5-sulfonamide are limited, research into the broader class of phenyl-oxazole-sulfonamides and other heterocyclic sulfonamides demonstrates significant engagement with several key enzymatic targets.
The sulfonamide functional group is a well-established pharmacophore known for a variety of pharmacological activities, including the inhibition of carbonic anhydrase and dihydropteroate synthetase. nih.gov This class of compounds has been investigated for its potential to treat a range of conditions due to these enzyme-inhibiting properties. nih.gov
Carbonic Anhydrase (CA) Inhibition: Heterocyclic sulfonamides are prominent as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO2 homeostasis. nih.govnih.gov Derivatives of benzenesulfonamides and other related sulfonamide structures have shown potent, often nanomolar, inhibitory activity against various human (h) CA isoforms, including hCA I, II, IV, and IX. nih.govnih.govnih.gov For instance, a series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides demonstrated excellent inhibition against these isoforms, with inhibition constants (Ki) in the nanomolar range. nih.gov Specifically, hCA II, an isoform associated with glaucoma, was inhibited with Ki values ranging from 6.5 to 760.0 nM. nih.gov The tumor-associated hCA IX was also effectively inhibited. nih.gov The sulfonamide moiety is crucial for this activity, as it coordinates with the Zn2+ ion in the enzyme's active site. nih.govmdpi.com
Tubulin Polymerization Inhibition: A series of novel 1,3-oxazole sulfonamides , structural isomers of the titular compound, have been identified as potent inhibitors of tubulin polymerization. acs.orgnih.govnih.gov These compounds bind to tubulin, leading to the depolymerization of microtubules within cells. acs.orgnih.gov This mechanism is a key strategy in the development of anticancer agents. In cell-based assays, these 1,3-oxazole sulfonamides exhibited significant growth-inhibitory properties against the NCI-60 human tumor cell lines, with GI50 values (the concentration causing 50% growth inhibition) reaching into the low micromolar and even nanomolar ranges. acs.orgnih.govresearchgate.net
Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamides, as a chemical class, are known for their antibacterial action, which stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS). nih.gov This enzyme is vital for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt a critical metabolic pathway in susceptible bacteria. nih.gov While specific studies on this compound against DHPS were not identified, this is a characteristic mechanism of action for the broader sulfonamide drug class. nih.gov
Kinetic Characterization of Inhibition Mechanisms
Kinetic studies are essential to understanding how these compounds exert their effects at a molecular level.
Carbonic Anhydrase Inhibition: The inhibition of carbonic anhydrase by sulfonamides is well-characterized. They act as potent, often non-competitive or competitive, inhibitors. The primary mechanism involves the binding of the deprotonated sulfonamide group (SO2NH-) to the catalytic Zn(II) ion in the active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is the key nucleophile in the enzyme's catalytic cycle. nih.govmdpi.com Studies on various sulfonamide derivatives have determined their inhibition constants (Ki) against multiple CA isoforms, revealing a wide range of potencies and selectivities. nih.gov
Tubulin Polymerization Inhibition: For the related 1,3-oxazole sulfonamides , in vitro tubulin polymerization assays confirmed their inhibitory action. nih.gov One study identified a novel quinoline (B57606) sulfonamide derivative, D13, which strongly inhibited tubulin assembly with an IC50 of 6.74 μM. mdpi.com This demonstrates that the sulfonamide scaffold can be effectively utilized to design potent inhibitors of microtubule dynamics. mdpi.com
The table below summarizes the inhibitory activities of various related sulfonamide compounds against different enzymes as reported in the literature.
| Compound Class | Target Enzyme | Activity Metric | Value Range |
| 1,3-Oxazole Sulfonamides | Tubulin Polymerization | GI50 (Leukemia) | 44.7 - 48.8 nM acs.orgnih.gov |
| Phenyl-Triazole Sulfamoylbenzamides | hCA II | Ki | 6.5 - 760.0 nM nih.gov |
| Phenyl-Triazole Sulfamoylbenzamides | hCA IX | Ki | 30.8 - 815.9 nM nih.gov |
| Quinoline Sulfonamide (D13) | Tubulin Polymerization | IC50 | 6.74 µM mdpi.com |
| Triazino-Indole-Sulfonamides | hCA II | Ki | 7.7 - 41.3 nM nih.gov |
Ligand-Protein Binding Thermodynamics
Detailed thermodynamic data, such as enthalpic and entropic contributions to the binding affinity of this compound, are not extensively detailed in the reviewed literature. However, molecular docking and dynamics studies on related sulfonamides provide insights into the binding energetics. For instance, studies on naphthoquinone sulfonamides as P2X7 receptor inhibitors calculated the binding free energy, indicating an affinity comparable to known antagonists. mdpi.com Similarly, molecular docking of indazole-sulfonamide compounds with the MAPK1 kinase revealed strong binding affinities with calculated binding energy values of -7.55 Kcal/mol and -8.34 Kcal/mol for different analogs, suggesting favorable binding thermodynamics. mdpi.com These computational approaches are critical in predicting the stability of the ligand-protein complex.
Receptor Binding Profiling and Selectivity Investigations (Non-Clinical)
Beyond enzyme inhibition, sulfonamide derivatives have been profiled for their activity at various cell surface and intracellular receptors.
Purinergic Receptors: Naphthoquinone sulfonamide derivatives have been identified as potent inhibitors of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. mdpi.com Molecular docking studies suggest these compounds bind to an allosteric site on the receptor. mdpi.com
Androgen Receptor: A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as novel antagonists for the human androgen receptor (AR). nih.gov These compounds target the activation function 2 (AF2) site, a novel allosteric pocket, demonstrating excellent antagonistic activity with IC50 values as low as 0.47 μM. nih.gov
Chemokine Receptors: Biaryl sulfonamides have been identified as intracellular allosteric antagonists of the chemokine receptor CCR2, a target for various inflammatory diseases. researchgate.net
Melanocortin Receptors: While not directly involving a sulfonamide, studies on related cyclic peptides targeting melanocortin receptors 3, 4, and 5 highlight the importance of screening for receptor selectivity to identify therapeutic candidates for conditions like obesity. nih.govmdpi.com
The selectivity of these compounds is a critical aspect of pre-clinical investigation. For example, 1,3-oxazole sulfonamides showed high specificity for leukemia cell lines compared to other cancer cell types in the NCI-60 panel. acs.orgnih.gov Similarly, certain tri-aryl imidazole-benzene sulfonamide hybrids were found to be highly selective inhibitors of the tumor-associated CA IX and XII isoforms over the cytosolic hCA I and II. mdpi.com
Cell-Based Assays for Mechanistic Pathway Elucidation (Non-Clinical Phenotypic Screens)
Cell-based assays are crucial for understanding a compound's biological effects in a more physiologically relevant context, bridging the gap between molecular target inhibition and cellular phenotype.
For the related 1,3-oxazole sulfonamides , their antiproliferative activity was extensively evaluated against the NCI-60 panel of human tumor cell lines. acs.orgresearchgate.net These non-clinical phenotypic screens revealed that the compounds possess potent growth inhibitory properties, particularly against leukemia cell lines. acs.orgnih.gov The mean GI50 values for the most potent analogs were in the nanomolar range, indicating significant cytotoxic effects at low concentrations. acs.orgnih.gov
Investigation of Intracellular Signaling Pathways
The inhibition of molecular targets by a compound triggers changes in intracellular signaling pathways, which ultimately determine the cellular response.
MAPK Pathway: Indazole-sulfonamide derivatives have been investigated for their potential to inhibit Mitogen-Activated Protein Kinase 1 (MAPK1), a key component of a signaling pathway that promotes cell survival and proliferation in cancer. mdpi.com Molecular docking studies predicted a strong binding affinity of these compounds for MAPK1, suggesting their potential to disrupt this oncogenic pathway. mdpi.com
Nrf2-ARE Pathway: In the context of Alzheimer's disease research, certain sulfonamide-dihydropyridine hybrids were shown to induce the Nrf2 transcriptional pathway. mdpi.com This pathway is a key cellular defense mechanism against oxidative stress. Treatment of AREc32 cells with these compounds led to a significant activation of the pathway, demonstrating their potential to modulate cellular redox homeostasis. mdpi.com
Inflammasome Pathway: The inhibition of the P2X7 receptor by naphthoquinone sulfonamides was shown to block ATP-induced release of the pro-inflammatory cytokine IL-1β, a key step in the inflammasome pathway. mdpi.com
Assessment of Cellular Permeability and Distribution (Pre-clinical Context)
For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target.
While specific experimental data on the cellular permeability of this compound is not available in the reviewed sources, computational methods are often used in pre-clinical settings to predict this property. For a series of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors, computational predictions were used to assess their likely routes of intraocular permeability. nih.gov These studies suggested that hydrophilic derivatives would predominantly be absorbed via the conjunctival route rather than the corneal route. nih.gov Such predictive models are invaluable in the early stages of drug design to optimize compound properties for better bioavailability and distribution.
Structural Biology of Compound-Target Complexes (e.g., Protein Crystallography, NMR Spectroscopy)
A thorough search for crystallographic or Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound complexed with a biological target yielded no specific results. Such studies are crucial for providing a high-resolution, three-dimensional view of how a compound interacts with its target protein. The absence of a Protein Data Bank (PDB) entry for this specific ligand-protein complex means that a detailed, experimentally verified structural analysis is not possible at this time.
Without experimental structural data, the precise binding mode and the key interaction hotspots of this compound with any potential biological target cannot be definitively determined. While computational modeling and docking studies can offer predictive insights into how related compounds bind to targets such as carbonic anhydrases or tubulin, such analyses for this compound have not been specifically published.
Information on interaction hotspots, which are the key amino acid residues within a protein's binding site that contribute most significantly to the binding affinity, is contingent on the availability of a co-crystal structure or detailed NMR-derived constraints.
Similarly, the analysis of conformational changes in a target protein upon the binding of this compound is not documented in the current body of scientific literature. Understanding these changes is fundamental to comprehending the mechanism of action, as ligand binding can induce shifts in the protein's structure that can either activate or inhibit its function. Techniques such as X-ray crystallography of the apo (unbound) and holo (bound) forms of a protein, or certain NMR techniques, are typically employed to investigate these dynamic changes.
Structure Activity Relationship Sar Studies of 3 Phenyl 1,2 Oxazole 5 Sulfonamide Derivatives
Systematic Modification of Substituents on the Phenyl Ring and Sulfonamide Group
The biological activity of 3-phenyl-1,2-oxazole-5-sulfonamide derivatives can be significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide group. nih.govacs.org These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Impact of Electronic Properties on Biological Interactions
For instance, in a series of related sulfonamide derivatives, the presence of electron-withdrawing groups such as nitro groups has been shown to increase antibacterial activity. nih.gov This is often attributed to the enhanced acidity of the sulfonamide NH group, which can lead to stronger interactions with the target protein. Conversely, the introduction of electron-donating groups like methoxy (B1213986) groups has also resulted in potent biological activity in some series, suggesting that the optimal electronic properties are target-dependent. ijpsonline.com
The position of the substituent on the phenyl ring is also critical. For example, a halogen atom at the 3-position of a phenyl ring in some diaryl heterocyclic compounds has been found to increase selectivity for COX-2 inhibition. ijpsonline.com
| Substituent | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|
| Nitro (NO₂) | Strongly Electron-Withdrawing | Increased antibacterial activity | nih.gov |
| Halogen (e.g., Cl, Br) | Electron-Withdrawing | Enhanced potency and selectivity in some series | ijpsonline.comnih.gov |
| Methoxy (OCH₃) | Electron-Donating | Potent activity in specific compound series | ijpsonline.com |
Steric Effects and Conformational Preferences
In studies of related oxazole (B20620) sulfonamides, the introduction of bulky substituents on the sulfonamide nitrogen has been shown to have a significant impact on anticancer activity. For example, derivatives with 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen were found to be potent leukemia inhibitors. nih.govacs.org This suggests that a certain degree of steric bulk is tolerated and can even be beneficial for activity, likely by promoting favorable interactions within a specific pocket of the target protein.
| Substituent Location | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| Sulfonamide Nitrogen | Bulky aromatic/aliphatic groups (e.g., 2-chloro-5-methylphenyl, 1-naphthyl) | Increased anticancer potency | nih.govacs.org |
| Phenyl Ring | ortho-substituents | Can influence dihedral angle and overall conformation | researchgate.net |
Scaffold Hopping and Bioisosteric Replacement Strategies within Oxazole Sulfonamide Frameworks
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore new chemical space and optimize the properties of a lead compound. ufrj.bru-tokyo.ac.jp In the context of this compound, these strategies involve replacing the isoxazole (B147169) ring or the sulfonamide group with other chemical moieties that have similar steric and electronic properties but may offer improved pharmacological profiles. nih.gov
A common bioisosteric replacement for the isoxazole ring is the 1,2,4-oxadiazole (B8745197) ring. researchgate.net This substitution can sometimes lead to compounds with retained or even enhanced biological activity. For example, a series of 3-aryl-5-alicylic- nih.govnih.govresearchgate.net-oxadiazoles were identified as novel platelet aggregation inhibitors. researchgate.net Another potential bioisostere for the isoxazole ring is the 1,2,3-triazole ring, which can be readily synthesized via "click chemistry" and can mimic the stereoelectronic properties of the isoxazole. mdpi.com
The sulfonamide group itself can be considered a bioisostere of other functional groups, such as a carboxylic acid, in certain contexts. ufrj.br This highlights the versatility of the sulfonamide moiety in drug design.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. scirp.org This approach is particularly useful when the structure of the biological target is unknown. For this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond donor (the sulfonamide NH), a hydrogen bond acceptor (the sulfonamide SO₂ and isoxazole nitrogen), and an aromatic ring (the phenyl group). nih.gov
By aligning a set of active compounds and identifying their common structural features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of new derivatives with improved activity. For instance, 3D-QSAR studies on coumarin (B35378) isoxazole sulfonamide hybrids have been used to create models that predict antibacterial activity based on the spatial arrangement of molecular fields. nih.gov
Target-Based Design Approaches Guided by Structural Information
When the three-dimensional structure of the biological target is available, for example, through X-ray crystallography or NMR spectroscopy, a target-based design approach can be employed. This powerful strategy allows for the rational design of inhibitors that can specifically and potently interact with the active site of the target protein. nih.govresearchgate.net
In the case of this compound derivatives, if the target enzyme is known, molecular docking studies can be performed to predict the binding mode of the compounds and to identify key interactions. researchgate.net This information can then be used to design new derivatives with modifications that are expected to enhance these interactions. For example, if a specific pocket in the active site is identified, substituents can be added to the phenyl ring or the sulfonamide group to occupy this pocket and increase binding affinity. The design of novel Flt3 inhibitors has been guided by the crystallographic structures of known inhibitors complexed with the enzyme. nih.govresearchgate.net
Advanced Characterization Techniques in 3 Phenyl 1,2 Oxazole 5 Sulfonamide Research
High-Resolution Mass Spectrometry for Metabolite Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3-Phenyl-1,2-oxazole-5-sulfonamide and the characterization of its metabolites. nih.govnih.gov By providing highly accurate mass measurements, typically with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of the parent compound and its biotransformation products. nih.gov
In purity assessment, HRMS can detect and identify trace impurities that may not be resolved by chromatographic techniques alone. This is critical for ensuring the quality and consistency of the compound used in research and development.
For metabolite identification, liquid chromatography coupled with HRMS (LC-HRMS) is the gold standard. mdpi.com This technique enables the separation of metabolites from complex biological matrices, such as plasma or urine, followed by their accurate mass measurement and fragmentation analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial structural information, helping to pinpoint the sites of metabolic modification on the this compound molecule. nih.govnih.govresearchgate.net Common metabolic transformations for sulfonamides include hydroxylation, acetylation, and glucuronidation.
A notable fragmentation pathway for aromatic sulfonamides under electrospray ionization involves the loss of sulfur dioxide (SO2), a neutral loss of 64 Da. nih.gov This characteristic fragmentation can be a key indicator in identifying related structures in complex mixtures.
Table 1: Plausible HRMS Fragmentation Data for this compound and a Potential Metabolite
| Compound/Metabolite | Proposed Structure | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| This compound | C₉H₇N₂O₃S | 227.0177 | 163.0378, 145.0453, 105.0340, 77.0391 | Loss of SO₂; Cleavage of the sulfonamide bond; Phenyl ring fragment |
| Hydroxylated Metabolite | C₉H₇N₂O₄S | 243.0126 | 179.0327, 161.0402, 121.0290, 93.0340 | Loss of SO₂; Cleavage of the sulfonamide bond; Hydroxylated phenyl ring fragment |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. nih.govnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom in the molecule.
2D NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the proton network within the phenyl ring and any potential aliphatic chains if the core structure were further substituted.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons, typically over two to four bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the phenyl ring to the isoxazole (B147169) ring and the sulfonamide group to the isoxazole ring.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl Ring | |||
| C1' | - | 128.5 | H2'/H6', H4' |
| C2'/C6' | 7.95 (d) | 127.2 | C4', C1' |
| C3'/C5' | 7.55 (t) | 129.8 | C1', C4' |
| C4' | 7.65 (t) | 131.5 | C2'/C6' |
| Isoxazole Ring | |||
| C3 | - | 158.0 | H2'/H6' |
| C4 | 7.10 (s) | 105.0 | C3, C5 |
| C5 | - | 165.0 | H4 |
| Sulfonamide | |||
| SO₂NH₂ | 8.50 (s, br) | - | - |
Solid-State NMR for Polymorph and Solid-State Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the solid forms of this compound, including identifying and distinguishing between different polymorphs. nih.govnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.
By analyzing the chemical shifts and relaxation times in ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) spectra, ssNMR can provide detailed information about the local molecular environment and packing in the crystal lattice. nih.govnih.gov These spectra can reveal subtle differences in molecular conformation and intermolecular interactions that define different polymorphic forms.
X-ray Crystallography of the Compound and its Co-crystals with Biological Targets
X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state at atomic resolution. researchgate.netnih.gov By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
This technique is also invaluable for studying co-crystals of this compound with biological targets, such as enzymes. nih.gov The resulting crystal structure of the complex reveals the exact binding mode of the inhibitor, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are responsible for its biological activity. This information is fundamental for structure-based drug design and the optimization of lead compounds. For instance, the crystal structure of a related sulfonamide bound to carbonic anhydrase II revealed that the inhibitor binds to the zinc ion in the active site through its deprotonated sulfonamide group. nih.gov
Table 3: Illustrative Crystallographic Data for a Phenyl-1,2-oxazole Derivative
| Parameter | Value (for 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 7.909 |
| b (Å) | 27.239 |
| c (Å) | 5.9652 |
| Volume (ų) | 1285.1 |
| Z | 4 |
| Dihedral Angle (Isoxazole-Phenyl) | 15.2° |
Data adapted from a study on a structurally related compound for illustrative purposes. researchgate.netyoutube.com
Spectroscopic Methods for Interaction Analysis (e.g., Fluorescence Spectroscopy, Circular Dichroism, Surface Plasmon Resonance)
A variety of spectroscopic techniques are employed to study the non-covalent interactions of this compound with its biological targets, providing insights into binding affinity, kinetics, and conformational changes.
Fluorescence Spectroscopy: This technique can be used to determine the binding affinity of this compound to a protein target. nih.gov If the protein contains fluorescent amino acids like tryptophan, the binding of the compound can cause a change in the fluorescence emission spectrum, which can be used to calculate the binding constant (Kd). nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. researchgate.net Upon binding of this compound, changes in the CD spectrum of a target protein can indicate conformational changes induced by the ligand. researchgate.net This provides valuable information on the mechanism of interaction.
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time analysis of binding kinetics. nih.gov By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, the association (kon) and dissociation (koff) rate constants can be determined. nih.gov This allows for a detailed characterization of the binding affinity and the dynamics of the interaction.
Table 4: Representative Interaction Analysis Data for a Sulfonamide Inhibitor
| Technique | Parameter | Illustrative Value | Biological Target |
| Fluorescence Spectroscopy | Binding Constant (Kd) | 1.4 nM | Carbonic Anhydrase II |
| Circular Dichroism | Change in Molar Ellipticity | Decrease at 222 nm | Serum Albumin |
| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 1.5 x 10⁵ M⁻¹s⁻¹ | Carbonic Anhydrase |
| Surface Plasmon Resonance (SPR) | Dissociation Rate (koff) | 5.0 x 10⁻³ s⁻¹ | Carbonic Anhydrase |
| Surface Plasmon Resonance (SPR) | Equilibrium Dissociation Constant (KD) | 33 nM | Carbonic Anhydrase |
Values are illustrative and based on studies of related sulfonamide inhibitors. nih.govnih.govresearchgate.net
Chemical Biology Applications and Research Tool Development with 3 Phenyl 1,2 Oxazole 5 Sulfonamide
Use as Chemical Probes for Biological Pathway Interrogation
A chemical probe is a small molecule used to study and manipulate biological systems. An effective probe should be potent, selective, and have a known mechanism of action, allowing researchers to interrogate the function of a specific protein or pathway.
Currently, there is no published research detailing the use of 3-Phenyl-1,2-oxazole-5-sulfonamide as a chemical probe. Its potential to serve in this capacity is therefore entirely speculative. For a molecule to be considered as a chemical probe, it would first need to be synthesized and then screened against a variety of biological targets to identify any specific interactions. Subsequent studies would be required to characterize the nature of this interaction and its effect on the biological system.
In related research, other classes of oxadiazole-based compounds have been developed as fluorescent probes, for example, for pH sensing in biological environments. nih.govmdpi.com These probes utilize the unique electronic properties of the heterocyclic ring system to generate a detectable signal in response to specific biological parameters. Whether the 1,2-oxazole scaffold of the titular compound could be similarly functionalized remains an open and unanswered question.
Development of Affinity Labels and Imaging Agents for Target Engagement Studies
Affinity labels are reactive molecules that bind covalently to a specific target protein, allowing for its identification and characterization. Imaging agents, often incorporating a fluorescent or radioactive tag, are used to visualize the distribution and engagement of a molecule with its target in cells or whole organisms.
There is no information available regarding the development of affinity labels or imaging agents based on the This compound core structure. The creation of such tools would be contingent on first identifying a specific biological target for this compound. Once a target is known, the molecule could theoretically be modified to include a reactive group (for affinity labeling) or a reporter tag (for imaging).
For context, the broader class of oxazole-containing compounds has seen application in the development of imaging agents. For instance, certain benzoxazole (B165842) derivatives have been synthesized and evaluated as potential imaging probes for amyloid plaques associated with Alzheimer's disease. These studies, however, focus on a different heterocyclic core and substitution pattern.
Integration into Fragment-Based Drug Discovery (FBDD) Research
Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening collections of small chemical fragments to identify those that bind weakly to a biological target. These initial hits can then be optimized and grown into more potent lead molecules.
The compound This compound , with its relatively small size and defined chemical features, could theoretically be a candidate for inclusion in a fragment library. However, there are no published reports of its use in any FBDD campaigns. The successful application of a fragment in FBDD requires demonstrable binding to a target of interest, typically identified through biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Without any such data, its role in FBDD remains purely hypothetical.
The sulfonamide group is a common feature in many successful drugs and is frequently utilized in FBDD due to its ability to form key hydrogen bonding interactions with protein targets. Similarly, the phenyl and oxazole (B20620) moieties provide a rigid scaffold that can be readily functionalized. This combination of features makes the general class of small, sulfonamide-containing heterocycles attractive for FBDD, although specific research on this compound is absent.
Future Directions and Emerging Research Avenues for 3 Phenyl 1,2 Oxazole 5 Sulfonamide Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 3-Phenyl-1,2-oxazole-5-sulfonamide is an area ripe for innovation, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. scilit.com The future of synthesizing this compound will likely focus on "green chemistry" principles, aiming to reduce the environmental impact of chemical production.
Recent advancements in the synthesis of isoxazole (B147169) derivatives have highlighted several promising avenues. Ultrasound-assisted synthesis, for example, has been shown to accelerate reaction times, improve yields, and reduce energy consumption. scilit.com Similarly, the use of deep eutectic solvents (DES) as a reaction medium offers a greener alternative to traditional volatile organic solvents, with the added benefit of being reusable. nih.gov Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. bohrium.com
The development of novel catalytic systems is also a key area of future research. While metal catalysts like copper and gold have been effective in the synthesis of isoxazoles, there is a growing interest in developing metal-free catalytic systems to avoid issues of cost, toxicity, and contamination of the final product. bohrium.comtandfonline.com The use of organocatalysts, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), represents a more sustainable approach to catalyzing key reactions in the synthesis of isoxazole rings. tandfonline.com
Multi-component reactions (MCRs) are another area of significant interest. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which improves efficiency and reduces waste. rsc.org The application of MCRs to the synthesis of this compound could streamline its production and facilitate the creation of diverse libraries of related compounds for further study.
| Synthetic Methodology | Key Advantages | Relevant Scaffolds | References |
| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, reduced energy consumption. | Isoxazoles | scilit.com |
| Deep Eutectic Solvents (DES) | Green solvent, reusable, can improve reaction efficiency. | 3,5-Disubstituted Isoxazoles | nih.gov |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. | 3,5-Disubstituted Isoxazoles | bohrium.com |
| Metal-Free Catalysis | Avoids metal toxicity and contamination, lower cost. | Isoxazoles | bohrium.comtandfonline.com |
| Multi-Component Reactions (MCRs) | Increased efficiency, reduced waste, rapid generation of diversity. | Substituted Isoxazoles with Sulfonamide Skeleton | rsc.org |
Deeper Mechanistic Understanding of Molecular Selectivity
A thorough understanding of the reaction mechanisms and the factors that govern molecular selectivity is crucial for the rational design of new synthetic routes and novel compounds with desired properties. For this compound, a deeper mechanistic understanding will be key to controlling the regioselectivity of its synthesis and to fine-tuning its biological activity.
The primary route for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. igi-global.com The regioselectivity of this reaction—that is, which of the two possible isomers is formed—is a critical aspect that requires further investigation. Understanding the electronic and steric factors that control this selectivity will allow for more precise control over the synthesis of this compound and its derivatives.
Furthermore, the biological activity of isoxazole sulfonamides is highly dependent on the specific arrangement of substituents on the heterocyclic ring. benthamdirect.com A deeper understanding of the structure-activity relationships (SAR) will be essential for designing new compounds with improved potency and selectivity for their biological targets. This will involve detailed studies of how different functional groups on the phenyl and sulfonamide moieties interact with their biological targets at the molecular level.
Future research in this area will likely involve a combination of experimental and computational approaches. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into reaction pathways and transition states. These experimental studies, when combined with high-level computational modeling, can provide a comprehensive picture of the reaction mechanism and the factors that control selectivity.
Development of Advanced Computational Models for Prediction and Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, the development of advanced computational models will play a crucial role in accelerating the discovery of new derivatives with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for predicting the biological activity of a series of compounds based on their molecular structures. benthamdirect.comnih.gov For this compound, the development of robust 3D-QSAR models could help to identify the key structural features that are responsible for its biological activity. benthamdirect.com These models can then be used to design new compounds with enhanced activity and selectivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of molecules. openaccessjournals.com These methods can be used to predict a wide range of properties, including reaction energies, activation barriers, and spectroscopic characteristics. For this compound, DFT calculations can be used to study the mechanism of its formation, to understand its interactions with biological targets, and to predict the properties of new derivatives.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions with their environment. openaccessjournals.com For this compound, MD simulations can be used to study its binding to biological targets, to understand the role of solvent effects, and to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
| Computational Model | Application in Drug Discovery | Relevance to this compound | References |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. | Design of new derivatives with enhanced activity and selectivity. | benthamdirect.comnih.gov |
| Density Functional Theory (DFT) | Predicts electronic structure, reactivity, and molecular properties. | Mechanistic studies, understanding of intermolecular interactions. | openaccessjournals.com |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules and their interactions. | Prediction of binding affinity, ADMET properties, and conformational dynamics. | openaccessjournals.com |
Potential for Non-Biological Material Science Applications
While much of the research on isoxazole and sulfonamide compounds has focused on their biological activity, these structural motifs also have significant potential in the field of material science. scilit.comacs.org The unique electronic and structural properties of the isoxazole ring, combined with the functionality of the sulfonamide group, make this compound an interesting candidate for the development of new materials with novel properties.
One promising area of application is in the development of advanced polymers. nasa.govrsc.org Isoxazole-containing polymers have been shown to exhibit high thermal stability, making them suitable for use in high-performance applications. nasa.gov Sulfonamide-based polymers have also attracted attention for their pH-responsive properties, which could be exploited in the development of "smart" materials for applications such as drug delivery and sensors. rsc.orgnih.gov The incorporation of this compound into polymer chains could lead to materials with a unique combination of thermal stability and pH-sensitivity.
The electronic properties of heterocyclic compounds also make them attractive for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. openaccessgovernment.orggoogle.com The isoxazole ring can be functionalized to tune the electronic properties of the molecule, making it a versatile building block for the design of new organic semiconductors. openaccessgovernment.org The sulfonamide group could also play a role in modulating the electronic properties of the material and in promoting intermolecular interactions that are favorable for charge transport.
Furthermore, sulfonamides have been explored as optical chemosensors due to their ability to bind to ions and produce a detectable optical signal. nih.govtandfonline.com The development of this compound-based sensors could offer a new platform for the detection of a wide range of analytes.
Future Interdisciplinary Research Collaborations and Challenges
The future of research into this compound will undoubtedly be shaped by interdisciplinary collaborations. The complexity of the challenges and the breadth of the opportunities associated with this molecule and its derivatives will require the combined expertise of scientists from a variety of fields, including synthetic organic chemistry, computational chemistry, biology, and material science.
Collaborations between synthetic chemists and computational chemists will be essential for the development of new and efficient synthetic routes and for the rational design of new compounds with desired properties. The integration of experimental and computational approaches will be key to accelerating the pace of discovery and to gaining a deeper understanding of the underlying chemical principles.
Partnerships between chemists and biologists will be crucial for the evaluation of the biological activity of new this compound derivatives and for the elucidation of their mechanisms of action. This will require the development of robust and reliable biological assays and the use of advanced techniques in molecular and cellular biology.
Collaborations between chemists and material scientists will be necessary to explore the potential of this compound in the development of new materials. This will involve the synthesis and characterization of new polymers and other materials, as well as the evaluation of their physical and chemical properties.
Despite the exciting opportunities, there are also significant challenges that will need to be addressed. One of the main challenges will be to develop a more comprehensive understanding of the toxicology and long-term environmental impact of these compounds. Another challenge will be to develop scalable and cost-effective synthetic methods that are suitable for industrial production. Overcoming these challenges will require a concerted effort from the scientific community and a commitment to responsible innovation.
Q & A
Q. What synthetic methodologies are typically employed for the preparation of 3-Phenyl-1,2-oxazole-5-sulfonamide?
The synthesis of this compound often involves multi-step reactions, including:
- Cyclocondensation : Formation of the oxazole ring via reaction of nitriles with hydroxylamine derivatives.
- Sulfonylation : Introduction of the sulfonamide group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Key Reaction Conditions :
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring structure.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for exact mass).
- Melting Point Analysis : Compare with literature values to detect impurities .
Q. What are the known biological targets or pharmacological activities associated with this compound derivatives?
This scaffold exhibits:
- Anti-proliferative activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via molecular docking studies.
- Antimicrobial effects : Disruption of bacterial folate synthesis pathways.
- Structure-Activity Relationship (SAR) : Substituents on the phenyl ring and sulfonamide group modulate potency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Methodological Approaches :
-
Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example:
Factor Levels Tested Optimal Condition Temperature 60°C, 80°C, 100°C 80°C (avoids decomposition) Catalyst Pd/C, FeCl₃, None FeCl₃ (10 mol%) -
In Situ Monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction time .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving sulfonamide derivatives?
Q. How can factorial design approaches be applied to investigate reaction parameters in the synthesis of this compound?
A 2³ factorial design (three factors at two levels) can evaluate interactions between:
Q. What computational chemistry methods are suitable for predicting the reactivity or binding affinity of this compound?
- Molecular Dynamics (MD) Simulations : Study ligand-protein interactions over time.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Docking Software (AutoDock, Schrödinger) : Screen against target enzymes (e.g., carbonic anhydrase) to prioritize synthetic targets .
Q. How should researchers approach the development of analytical protocols for detecting byproducts in this compound synthesis?
Q. What are the critical factors in designing pharmacokinetic studies for sulfonamide-containing compounds like this compound?
- ADME Profiling : Assess absorption (Caco-2 cell models), plasma protein binding, and metabolic stability (human liver microsomes).
- Dose Escalation : Use nonlinear mixed-effects modeling (NONMEM) to predict safe dosing ranges.
- Bioanalytical Validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity and reproducibility .
Q. What stability considerations are critical for this compound under various experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
